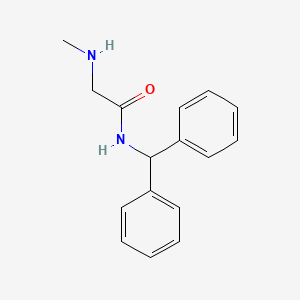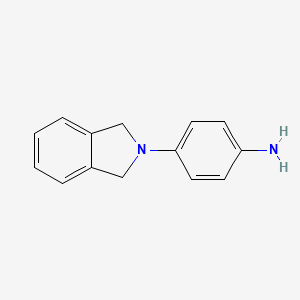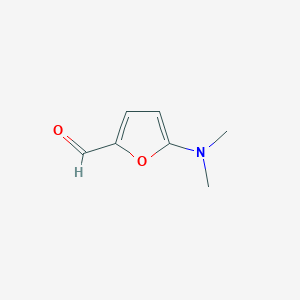
N-(4-aminophenyl)cyclohexanecarboxamide
Übersicht
Beschreibung
N-(4-Aminophenyl)cyclohexanecarboxamide (APC) is an organic compound with a molecular formula of C12H17N2O. It is an amide, a derivative of an amino acid, and is an important building block in the synthesis of various pharmaceuticals and other compounds. APC has various applications in scientific research, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments are described in detail below.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N-(4-aminophenyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, with various aryl substituents. These compounds, including N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, have been analyzed through techniques like IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009).
PET Imaging of Serotonin Receptors
- Research includes the comparison of 18F-Mefway and 18F-FCWAY for quantifying 5-HT1A receptors in humans, demonstrating potential applications in neuroscience and pharmacology (Choi et al., 2015).
Neuroimaging Studies
- N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides are explored as potential PET radioligands for in vivo quantification of 5-HT1A receptors, crucial for studying neuropsychiatric disorders (García et al., 2014).
Anticonvulsant Properties
- The study of anticonvulsant enaminones, including those with a cyclohexanecarboxamide structure, has been conducted. These studies involve analyzing the crystal structures and exploring their potential in medical applications (Kubicki, Bassyouni, & Codding, 2000).
Development of Histone Deacetylase Inhibitors
- N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective small molecule HDAC inhibitor with potential applications in cancer treatment (Zhou et al., 2008).
Photolysis Studies
- Investigations into the generation and reactivity of the 4-aminophenyl cation via photolysis of 4-chloroaniline have been performed. These studies provide insights into the behavior of these compounds under certain conditions, relevant for chemical synthesis and understanding reaction mechanisms (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Coordination Chemistry
- Research includes the synthesis and characterization of N-(R-carbamothioyl)cyclohexanecarboxamides and their Ni(II) and Cu(II) complexes. This research contributes to coordination chemistry and the understanding of metal-ligand interactions (Ozer, Arslan, VanDerveer, & Binzet, 2009).
Polymer Science
- Studies in polymer science involve the synthesis and characterization of aromatic polyamides containing the cyclohexane structure. These investigations are vital for developing new materials with specific properties (Hsiao, Yang, Wang, & Chuang, 1999).
Antimicrobial Activity
- Novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a sulfonamide moiety have been synthesized and evaluated for their antimicrobial activity. This research is significant for developing new antibacterial and antifungal agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Wrinkle Amelioration Studies
- Tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid) has been studied for its effects on wrinkles induced by skin dryness, demonstrating its potential in dermatological applications (Hiramoto, Sugiyama, Takahashi, & Mafune, 2016).
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDOHKBVYCOAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)


![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)


![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)


![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)
![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)